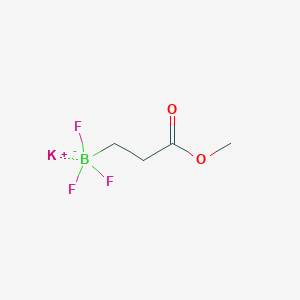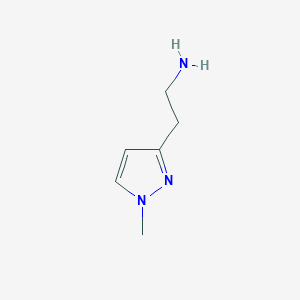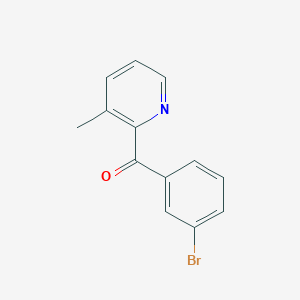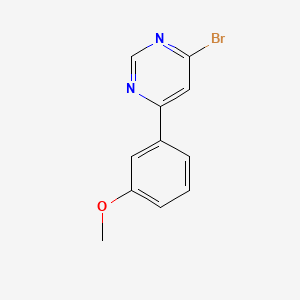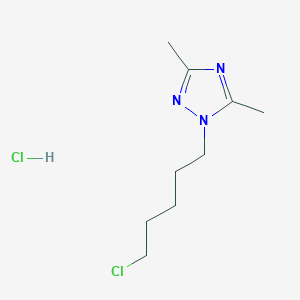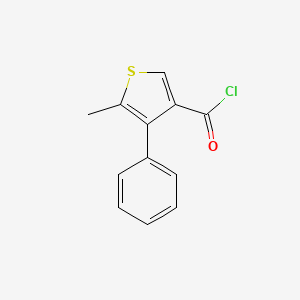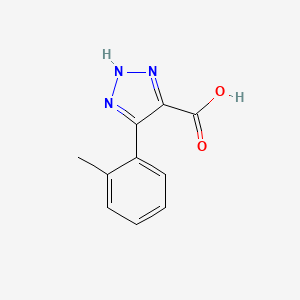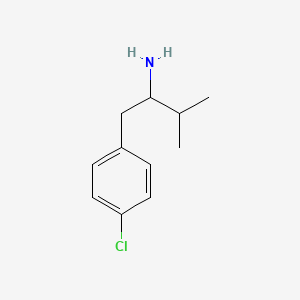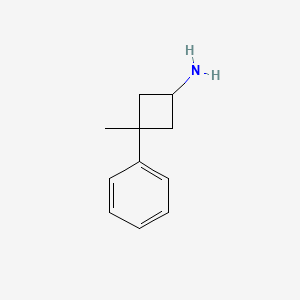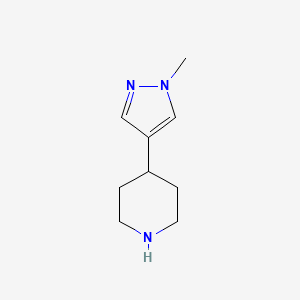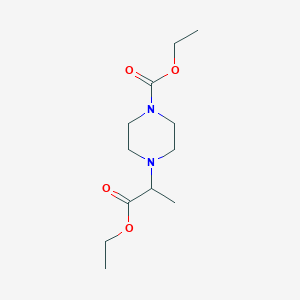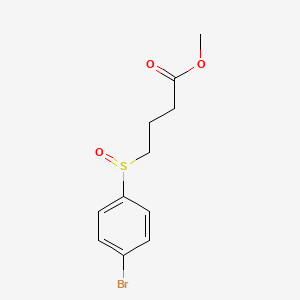
Methyl 4-(4-bromobenzenesulfinyl)butanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Synthesis and Reaction Studies
- Chemical Synthesis and Reaction Mechanisms: Methyl 4-(4-bromobenzenesulfinyl)butanoate is involved in various chemical synthesis processes. For example, in the synthesis of enantiomerically pure n-alkyl 4-bromobenzenesulfinates, this compound plays a critical role in obtaining high yield and purity (Nicoud & Cherkaoui, 1995). Similarly, in the synthesis of 6-Methyl-9-propyldibenzothiophene-4-ol, the bromination of certain benzene derivatives forms key intermediates necessary for the final compound (Eisenbraun, 1990); (Eisenbraun, 1991).
2. Catalytic and Chemical Kinetics Studies
- Catalysis and Reaction Kinetics: The compound finds its application in studies related to catalysis and reaction kinetics. It has been used in the study of reactions in micellar solutions, providing insights into the micellar kinetic effects and reaction dynamics (Muñoz et al., 2003); (Muñoz et al., 2004); (Rodríguez et al., 2007).
3. Applications in Novel Synthesis Methods
- Development of Novel Synthesis Methods: Research involving methyl 4-(4-bromobenzenesulfinyl)butanoate has contributed to developing new synthesis methods for complex organic compounds. For instance, in the synthesis of the key intermediate of coenzyme Q10, this compound is essential for the successful coupling reaction with solanesyl bromide (Mu et al., 2011).
4. Exploration in Organic Chemical Synthesis
- Role in Organic Chemical Synthesis: This compound has been utilized in various organic synthesis methods, such as in the nickel-catalyzed cross-coupling of aryl halides with alkyl halides. This demonstrates its significance in the field of organic chemistry and its versatility in different reactions (Everson et al., 2014).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 4-(4-bromophenyl)sulfinylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3S/c1-15-11(13)3-2-8-16(14)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENQGBKLNKIPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCS(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-bromobenzenesulfinyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



